molecular formula C10H9ClO3 B11891770 5-Chlorochroman-3-carboxylic acid

5-Chlorochroman-3-carboxylic acid

Cat. No.: B11891770
M. Wt: 212.63 g/mol
InChI Key: LJVZJTXYAQJLQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-3-carboxylic acid typically involves a multi-step reaction process. One common method starts with 2H-1-Benzopyran-3-carboxaldehyde, 5-chloro- as the starting material. The reaction proceeds through the following steps :

    Step 1: Silver nitrate and sodium hydroxide in ethanol and water at 85°C under an inert atmosphere.

    Step 2: Sodium amalgam and sodium hydroxide at 20°C under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorochroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 5-Chlorochroman-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.

Industry: In the industrial sector, this compound is used in the production of polymers, nanomaterials, and other advanced materials .

Mechanism of Action

The exact mechanism of action of 5-Chlorochroman-3-carboxylic acid is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, chroman derivatives are known to interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

  • 2H-1-Benzopyran-3-carboxylic acid
  • 5-Chloro-2H-1-benzopyran-3-carboxylic acid
  • Chroman-3-carboxylic acid

Uniqueness: 5-Chlorochroman-3-carboxylic acid is unique due to the presence of the chlorine atom at the 5-position of the chroman ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13)

InChI Key

LJVZJTXYAQJLQD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

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